N-(2,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6/c1-30-17-7-8-19(21(10-17)31-2)25-23(29)12-26-11-22(20(28)9-16(26)13-27)32-14-15-5-3-4-6-18(15)24/h3-11,27H,12-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKOLQVQWRMKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, also referred to by its CAS number 946204-74-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.4 g/mol. The compound features a central amide group linked to a pyridinone ring and aromatic substituents, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 946204-74-6 |
| Molecular Formula | C23H23FN2O5 |
| Molecular Weight | 426.4 g/mol |
| Structure | Structure |
Research indicates that compounds with similar structures often exhibit kinase inhibition properties, which can be crucial in the treatment of various diseases, including cancer and inflammatory disorders. The presence of the pyridinone ring suggests potential antibacterial properties, which warrants further investigation into its efficacy against bacterial strains.
Case Studies and Research Findings
- Kinase Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory activity against kinases such as p38 MAPK, which plays a significant role in inflammation and cancer progression .
- Antibacterial Activity : The potential antibacterial effects of the compound have been noted based on structural similarities with known antibacterial agents. Future studies are expected to explore this aspect further.
- Neuropharmacological Effects : Given the structural characteristics that resemble serotonin receptor ligands, there is potential for exploring neuropharmacological effects, particularly concerning serotonin receptors (5-HT). This could lead to insights into mood regulation and anxiety disorders .
Research Gaps
Despite the promising structural features and preliminary findings related to kinase inhibition and potential antibacterial properties, comprehensive studies specifically targeting N-(2,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide are still lacking. Most available data focus on related compounds rather than this specific structure.
Comparaison Avec Des Composés Similaires
Key Observations :
- Substituent Effects on Polarity : The hydroxymethyl group in the target compound enhances hydrophilicity compared to analogs lacking hydroxyl groups (e.g., CAS 941916-33-2) .
- Fluorine Positioning : The 2-fluorobenzyloxy group in the target compound may improve metabolic stability compared to 4-fluorobenzyloxy (CAS 946227-86-7) due to steric shielding of the fluorine atom .
- Core Heterocycle: Pyridine-based analogs (target compound) vs.
Physicochemical Properties
- Molecular Weight : The target compound (~434.4 g/mol) falls within the typical range for drug-like molecules, comparable to analogs in the table.
- Solubility: The hydroxymethyl and oxo groups likely enhance aqueous solubility relative to purely aromatic analogs (e.g., ’s thienopyrimidine derivative) .
- Metabolic Stability: The 2-fluorobenzyloxy group may reduce oxidative metabolism compared to non-fluorinated benzyl ethers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide?
- Methodology : A multi-step synthesis is typically employed:
Pyridinone core formation : Condensation of substituted pyridinones with fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-fluorobenzyloxy group .
Acetamide coupling : React the hydroxymethyl-substituted pyridinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 2,4-dimethoxyaniline .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve ≥95% purity.
- Key Parameters : Reaction temperature (room temp. to 80°C), stoichiometric ratios (1:1.5 for nucleophilic substitution), and monitoring via TLC .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, pyridinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₂₃H₂₃F₂N₂O₆: ~473.4 g/mol).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) .
Advanced Research Questions
Q. What strategies are effective for optimizing the compound’s bioactivity through structural modifications?
- SAR Insights :
- Fluorobenzyloxy group : Replace 2-fluorobenzyl with other halogenated benzyl groups (e.g., 4-Cl, 3-CF₃) to enhance lipophilicity and target binding .
- Hydroxymethyl substituent : Derivatize to esters or carbamates to improve membrane permeability .
- Dimethoxyphenyl moiety : Explore substituent effects (e.g., replacing methoxy with ethoxy or nitro groups) to modulate electron density and steric bulk .
- Experimental Design :
- Use parallel synthesis to generate analogs.
- Screen against enzymatic targets (e.g., kinases, oxidoreductases) using fluorescence polarization or calorimetry .
Q. How can discrepancies in reported biological activity data be resolved?
- Root Causes :
- Purity variations : Ensure HPLC purity >98% (C18 column, acetonitrile/water mobile phase) .
- Assay conditions : Standardize buffer pH, temperature, and co-solvent (DMSO ≤0.1%) across labs.
- Target selectivity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
Q. What computational tools are suitable for predicting this compound’s ADME properties?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes or transporters .
- ADME Prediction : SwissADME or QikProp to estimate logP (~2.5), aqueous solubility (~50 µM), and CYP3A4 inhibition risk .
- Validation : Compare predictions with in vitro hepatocyte stability assays and Caco-2 permeability models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
